2-Cyclobutylethan-1-amine hydrochloride
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Overview
Description
2-Cyclobutylethan-1-amine hydrochloride is a chemical compound with the molecular formula C₆H₁₄ClN. It is a derivative of cyclobutane, featuring an ethylamine group attached to the cyclobutane ring. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclobutylethan-1-amine hydrochloride can be synthesized through several methods. One common approach involves the alkylation of cyclobutylamine with ethyl halides under basic conditions. The reaction typically proceeds as follows:
- The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Cyclobutylamine: is reacted with in the presence of a base such as .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes:
Mixing cyclobutylamine: with in a reactor.
Controlling the temperature and pressure: to optimize the reaction yield.
Purifying the product: through crystallization or distillation to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutylethan-1-amine hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as and like .
Oxidation: Reagents like or .
Reduction: Reagents such as or .
Major Products Formed
Substituted amines: from nucleophilic substitution.
Amides or nitriles: from oxidation.
Primary amines: from reduction.
Scientific Research Applications
2-Cyclobutylethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclobutylethan-1-amine hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor.
Comparison with Similar Compounds
Similar Compounds
1-Cyclobutylethan-1-amine hydrochloride: A similar compound with a different substitution pattern on the cyclobutane ring.
Cyclobutylmethylamine hydrochloride: Another derivative of cyclobutane with a methylamine group.
Uniqueness
2-Cyclobutylethan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and interactions are advantageous.
Properties
IUPAC Name |
2-cyclobutylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c7-5-4-6-2-1-3-6;/h6H,1-5,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLKIPOSLZMEOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384430-97-0 |
Source
|
Record name | (2-Cyclobutylethyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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